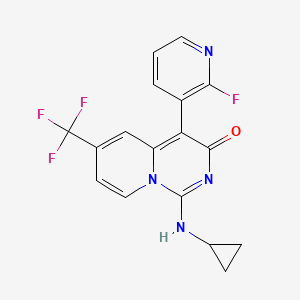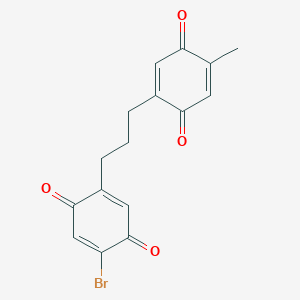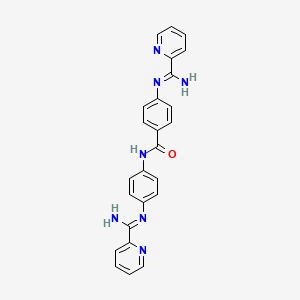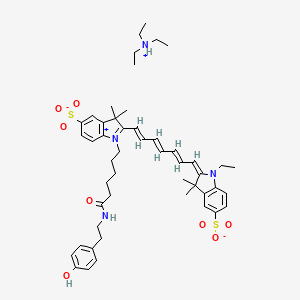![molecular formula C26H44FeP2 B12368877 1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is an organophosphine compound that serves as an organometallic ligand. It is widely used in various catalytic processes due to its unique structural and electronic properties. The compound consists of a ferrocene core with two bis(1,1-dimethylethyl)phosphino groups attached to the cyclopentadienyl rings, providing steric hindrance and electronic modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene can be synthesized through the reaction of ferrocene with bis(1,1-dimethylethyl)phosphine in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction can be represented as follows:
Fe(C5H4)2+2P(t-Bu)2→Fe(C5H4P(t-Bu)2)2
The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The ferrocene core provides stability and electronic modulation, enhancing the efficiency of the catalytic process. The molecular targets and pathways depend on the specific catalytic reaction being facilitated .
Comparison with Similar Compounds
- 1,1’-Bis[bis(dimethylamino)phosphino]ferrocene
- 1,1’-Bis(diphenylphosphino)ferrocene
- 1,1’-Bis(di-tert-butylphosphino)ferrocene
Comparison: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity and stability of catalytic processes compared to other similar compounds. Additionally, the electronic properties of the tert-butyl groups can influence the reactivity and efficiency of the compound in various applications .
Properties
Molecular Formula |
C26H44FeP2 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q2*-1;+2 |
InChI Key |
WDUDHEOUGWAKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


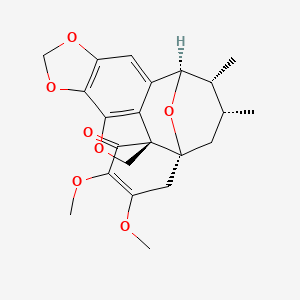
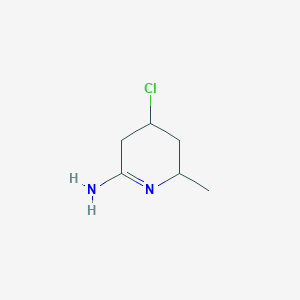
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
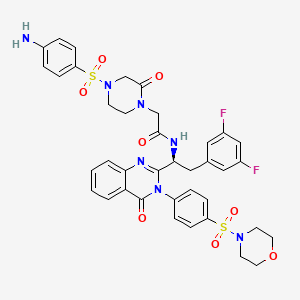
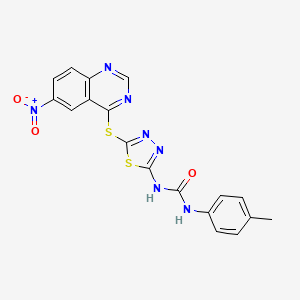

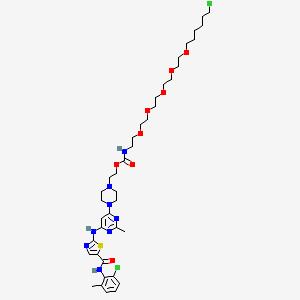
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
